Deacetoxycephalothin
Overview
Description
Deacetoxycephalothin is a biochemical compound belonging to the cephalosporin class of antibiotics. It is a derivative of cephalothin, which is a first-generation cephalosporin known for its efficacy against resistant microorganisms . This compound has a molecular formula of C14H14N2O4S2 and a molecular weight of 338.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deacetoxycephalothin involves the modification of the cephalosporin nucleus. The process typically starts with the fermentation of Cephalosporium acremonium to produce cephalosporin C, which is then chemically modified. The key steps include:
Fermentation: Cephalosporium acremonium is cultured to produce cephalosporin C.
Chemical Modification: Cephalosporin C undergoes deacetylation to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and the chemical modification steps are carried out under controlled conditions to ensure purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Deacetoxycephalothin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent cephalosporin compound.
Substitution: Nucleophilic substitution reactions can modify the side chains of the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Parent cephalosporin compound.
Substitution Products: Modified cephalosporin derivatives with different side chains.
Scientific Research Applications
Deacetoxycephalothin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cephalosporins.
Biology: It serves as a tool to investigate the mechanisms of bacterial resistance and the efficacy of antibiotics.
Medicine: this compound is explored for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: It is used in the development of new cephalosporin derivatives with improved properties
Mechanism of Action
Deacetoxycephalothin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This binding prevents the formation of a stable cell wall, leading to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cephalothin: The parent compound of Deacetoxycephalothin, known for its broad-spectrum activity against gram-positive bacteria.
Cephalosporin C: The precursor in the synthesis of this compound.
Deacetoxycephalosporin C: Another derivative with similar properties
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other cephalosporins. Its ability to resist degradation by beta-lactamases makes it particularly valuable in treating resistant bacterial infections .
Properties
IUPAC Name |
(6R,7R)-3-methyl-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-7-6-22-13-10(12(18)16(13)11(7)14(19)20)15-9(17)5-8-3-2-4-21-8/h2-4,10,13H,5-6H2,1H3,(H,15,17)(H,19,20)/t10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXIEAFHKKZLW-ZWNOBZJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877501 | |
Record name | CEPHALOTHIN ANALOG (3-CH3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34691-02-6 | |
Record name | Deacetoxycephalothin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEPHALOTHIN ANALOG (3-CH3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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